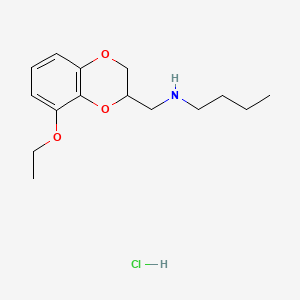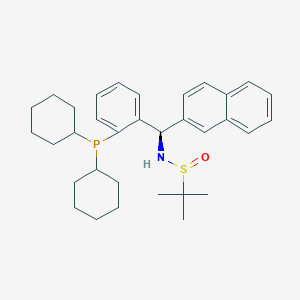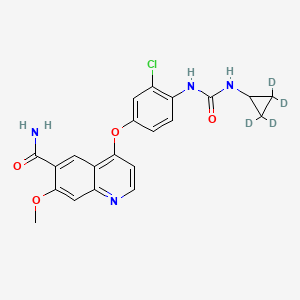![molecular formula C8H12CaO12-2 B12298847 Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium](/img/structure/B12298847.png)
Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium is a chemical compound with the molecular formula C₈H₁₄CaO₁₂ and a molecular weight of 342.27 g/mol . This compound is known for its coordination chemistry and is often used in various research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium typically involves the reaction of calcium salts with (2S)-2-(hydroxy-κO)butanedioic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where calcium salts and (2S)-2-(hydroxy-κO)butanedioic acid are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated using various organic ligands under controlled pH and temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ligand-exchanged products .
Aplicaciones Científicas De Investigación
Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and interactions with drugs.
Industry: Utilized in the production of specialized materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium involves its ability to coordinate with various ligands and metal centers. This coordination can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes. The molecular targets and pathways involved include interactions with metal ions and organic ligands .
Comparación Con Compuestos Similares
Similar Compounds
- Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]magnesium
- Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]strontium
- Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]barium
Uniqueness
Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium is unique due to its specific coordination chemistry and the stability of its calcium complex. This makes it particularly useful in applications where calcium’s properties are advantageous, such as in biological systems and certain industrial processes .
Propiedades
Fórmula molecular |
C8H12CaO12-2 |
|---|---|
Peso molecular |
340.25 g/mol |
Nombre IUPAC |
calcium;hydron;2-hydroxybutanedioate;dihydroxide |
InChI |
InChI=1S/2C4H6O5.Ca.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2,5H,1H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/p-4 |
Clave InChI |
SYIGWUINPRZDLA-UHFFFAOYSA-J |
SMILES canónico |
[H+].[H+].C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].[OH-].[OH-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12298776.png)

![1-(3-Amino-1,2-benzoxazol-5-yl)-6-[4-[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12298783.png)
![Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)-](/img/structure/B12298789.png)
![4-[4-[[1-butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid](/img/structure/B12298791.png)
![2H-Oxireno[g][2]benzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel-](/img/structure/B12298793.png)
![Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)-](/img/structure/B12298795.png)
![7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12298798.png)

![(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla](/img/structure/B12298819.png)




